Cas no 2228082-83-3 (methyl 2-amino-2-{6,6-dimethylbicyclo3.1.1hept-2-en-2-yl}acetate)

methyl 2-amino-2-{6,6-dimethylbicyclo3.1.1hept-2-en-2-yl}acetate structure
2228082-83-3 structure
Product Name:methyl 2-amino-2-{6,6-dimethylbicyclo3.1.1hept-2-en-2-yl}acetate
CAS No:2228082-83-3
MF:C12H19NO2
MW:209.2847635746
CID:5922909
PubChem ID:165785090
Update Time:2025-07-18

methyl 2-amino-2-{6,6-dimethylbicyclo3.1.1hept-2-en-2-yl}acetate Chemical and Physical Properties

Names and Identifiers

    • methyl 2-amino-2-{6,6-dimethylbicyclo3.1.1hept-2-en-2-yl}acetate
    • 2228082-83-3
    • EN300-1788872
    • methyl 2-amino-2-{6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl}acetate
    • Inchi: 1S/C12H19NO2/c1-12(2)7-4-5-8(9(12)6-7)10(13)11(14)15-3/h5,7,9-10H,4,6,13H2,1-3H3
    • InChI Key: JRXSBFSXRMUNBE-UHFFFAOYSA-N
    • SMILES: O(C)C(C(C1=CCC2CC1C2(C)C)N)=O

Computed Properties

  • Exact Mass: 209.141578849g/mol
  • Monoisotopic Mass: 209.141578849g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 320
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 3
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.5
  • Topological Polar Surface Area: 52.3Ų

methyl 2-amino-2-{6,6-dimethylbicyclo3.1.1hept-2-en-2-yl}acetate Pricemore >>

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Additional information on methyl 2-amino-2-{6,6-dimethylbicyclo3.1.1hept-2-en-2-yl}acetate

Introduction to Methyl 2-amino-2-{6,6-dimethylbicyclo3.1.1hept-2-en-2-yl}acetate (CAS No. 2228082-83-3)

Methyl 2-amino-2-{6,6-dimethylbicyclo3.1.1hept-2-en-2-yl}acetate is a complex organic compound that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential applications. This compound, identified by its CAS number 2228082-83-3, belongs to a class of molecules known for their intricate cyclic structures and functional groups, which make them promising candidates for various biochemical and pharmacological studies.

The molecular structure of Methyl 2-amino-2-{6,6-dimethylbicyclo3.1.1hept-2-en-2-yl}acetate consists of a bicyclic framework with substituents that contribute to its distinct chemical properties. The presence of amino and ester functional groups in the molecule suggests potential roles in biological interactions, such as enzyme inhibition or receptor binding. These features have made the compound a subject of interest for researchers exploring novel therapeutic agents.

In recent years, there has been a growing emphasis on the development of structurally diverse molecules for drug discovery. The unique architecture of Methyl 2-amino-2-{6,6-dimethylbicyclo3.1.1hept-2-en-2-yl}acetate positions it as a valuable scaffold for medicinal chemists aiming to design compounds with enhanced pharmacological profiles. The compound's ability to undergo various chemical modifications allows for the exploration of multiple derivatives, each with the potential to exhibit different biological activities.

One of the most compelling aspects of Methyl 2-amino-2-{6,6-dimethylbicyclo3.1.1hept-2-en-2-yl}acetate is its relevance to cutting-edge research in bioorganic chemistry. The compound's bicyclic core is reminiscent of natural products found in plants and microorganisms, which have been historically significant in drug discovery. By leveraging such natural-inspired structures, researchers can develop molecules that are both innovative and biologically relevant.

The synthesis of Methyl 2-amino-2-{6,6-dimethylbicyclo3.1.1hept-2-en-2-yl}acetate presents unique challenges due to its complex stereochemistry and multiple reactive sites. However, advances in synthetic methodologies have made it increasingly feasible to access such intricate molecules with high precision. Techniques such as transition-metal-catalyzed reactions and asymmetric synthesis have been instrumental in constructing the desired framework while maintaining the correct stereochemical configuration.

Recent studies have highlighted the importance of molecular diversity in drug discovery pipelines. Compounds like Methyl 2-amino-2-{6,6-dimethylbicyclo3.1.1hept-2-en-2-yl}acetate exemplify how structural complexity can lead to novel biological effects. Researchers are particularly interested in exploring its potential as a precursor for more complex derivatives that could target specific disease pathways.

The pharmacological potential of Methyl 2-amino-2-{6,6-dimethylbicyclo3.1.1hept-2-en-2-yl}acetate has not been fully elucidated, but preliminary studies suggest that it may exhibit properties relevant to areas such as inflammation and pain management. The presence of both amino and ester groups provides multiple opportunities for interaction with biological targets, making it a versatile candidate for further investigation.

In conclusion, Methyl 2-amino-2-{6,6-dimethylbicyclo3.1.1hept-2-en-2-yl}acetate (CAS No. 2228082-83-3) represents a fascinating example of how structural complexity can drive innovation in chemical biology and medicinal chemistry. Its unique features and synthetic accessibility make it a promising scaffold for developing novel therapeutic agents. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in the discovery and development of next-generation drugs.

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